REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1C=CC=CC=1.[C]=[O:10].[H][H].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C/C(/O)=C/C(C)=O.[C-]#[O+].[C-]#[O+].[Rh]>[CH3:1][CH:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH:3]=[O:10].[CH:3](=[O:10])[CH2:2][CH2:1][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5.6.7,^3:8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1C=CC=CC=1.[C]=[O:10].[H][H].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C/C(/O)=C/C(C)=O.[C-]#[O+].[C-]#[O+].[Rh]>[CH3:1][CH:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH:3]=[O:10].[CH:3](=[O:10])[CH2:2][CH2:1][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5.6.7,^3:8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1C=CC=CC=1.[C]=[O:10].[H][H].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C/C(/O)=C/C(C)=O.[C-]#[O+].[C-]#[O+].[Rh]>[CH3:1][CH:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH:3]=[O:10].[CH:3](=[O:10])[CH2:2][CH2:1][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5.6.7,^3:8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1C=CC=CC=1.[C]=[O:10].[H][H].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C/C(/O)=C/C(C)=O.[C-]#[O+].[C-]#[O+].[Rh]>[CH3:1][CH:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH:3]=[O:10].[CH:3](=[O:10])[CH2:2][CH2:1][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5.6.7,^3:8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |